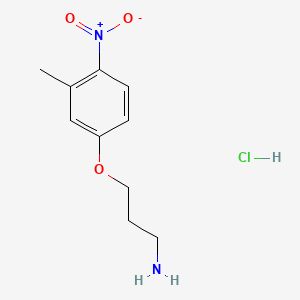
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP-HCl, is an organic compound with a molecular formula of C9H14ClNO3. It is an important intermediate in the synthesis of various pharmaceuticals, including antipsychotics and anticonvulsants. 3-MNP-HCl has a wide range of applications in the pharmaceutical industry, as well as in laboratory and research settings.
Scientific Research Applications
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride has been used in a variety of scientific research applications, including the study of the pharmacology of antipsychotics, anticonvulsants, and other drugs. It has also been used as a model compound for the study of the pharmacokinetics and pharmacodynamics of various drugs. Additionally, this compound has been used in the study of the effects of various drugs on the central nervous system and in the study of the metabolic pathways of drugs.
Mechanism of Action
The exact mechanism of action of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed that this compound acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other processes. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behaviors, reduce levels of the stress hormone cortisol, and reduce levels of the neurotransmitter dopamine. Additionally, this compound has been shown to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride in laboratory and research settings has a number of advantages and limitations. One of the major advantages of using this compound is that it is a relatively inexpensive compound. Additionally, this compound is relatively stable, making it easier to store and use in laboratory experiments. However, one of the major limitations of using this compound is that it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has been shown to have a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
Given the wide range of applications of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride, there are a number of potential future directions for research. One potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the cholinergic and GABAergic systems. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders. Finally, further research could be conducted on the metabolic pathways of this compound and its potential use in drug delivery systems.
Synthesis Methods
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 3-methyl-4-nitrophenol with ethyl chloroformate in the presence of triethylamine, resulting in the formation of 3-methyl-4-nitrophenoxy ethyl chloroformate. The second step involves the reaction of the ethyl chloroformate with ammonia in the presence of a base, such as sodium carbonate, resulting in the formation of this compound.
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCHDZICOORRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
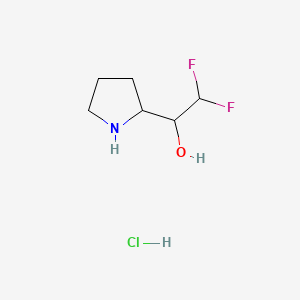
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
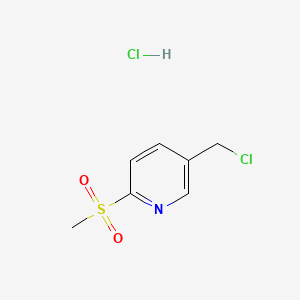
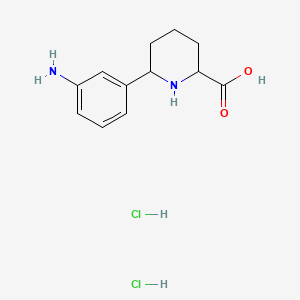
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)
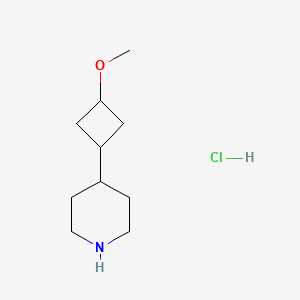
![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
